molecular formula C14H29NO5 B1285464 O-tert-Butyl-L-threonine tert-butyl ester acetate salt CAS No. 5854-77-3

O-tert-Butyl-L-threonine tert-butyl ester acetate salt

Cat. No.: B1285464
CAS No.: 5854-77-3
M. Wt: 291.38 g/mol
InChI Key: BGAUVMFJRASONL-RJUBDTSPSA-N
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Description

O-tert-Butyl-L-threonine tert-butyl ester acetate salt is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its tert-butyl and tert-butoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt typically involves the use of tert-butyl and tert-butoxy protecting groups. One common method includes the reduction of a precursor compound using sodium borohydride in methanol at low temperatures, followed by inversion using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . This method is cost-effective and yields high purity products, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which allow for the efficient introduction of tert-butoxycarbonyl groups into various organic compounds . This method is advantageous due to its scalability and ability to produce high yields with minimal waste.

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyl-L-threonine tert-butyl ester acetate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields amines, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

O-tert-Butyl-L-threonine tert-butyl ester acetate salt has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of O-tert-Butyl-L-threonine tert-butyl ester acetate salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tert-butyl and tert-butoxy groups play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-tert-Butyl-L-threonine tert-butyl ester acetate salt is unique due to its specific combination of tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and the development of chiral pharmaceuticals.

Properties

IUPAC Name

acetic acid;tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3.C2H4O2/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;1-2(3)4/h8-9H,13H2,1-7H3;1H3,(H,3,4)/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAUVMFJRASONL-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974099
Record name Acetic acid--tert-butyl O-tert-butylthreoninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5854-77-3
Record name L-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5854-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O'-Di-tert-butyl-L-threonine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--tert-butyl O-tert-butylthreoninate (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O'-di-tert-butyl-L-threonine acetate
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